molecular formula C19H11Cl3N2O B2496094 1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252059-24-8

1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2496094
CAS No.: 252059-24-8
M. Wt: 389.66
InChI Key: SKJJMQBCMZQRJE-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl3N2O and its molecular weight is 389.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyridine Derivatives


The chemical compound of interest, 1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, is part of a broader category of pyridine derivatives. These compounds are significant in scientific research for their versatile applications. A study by Al-Issa (2012) delved into the synthesis of a series of pyridine and fused pyridine derivatives, showcasing the compound's potential in forming isoquinoline, pyrido[2,3-d]pyrimidine, and pyrazolo-[3,4-b]-pyridine derivatives, among others. This indicates the compound's utility in synthesizing a wide range of chemical derivatives for various applications (Al-Issa, 2012).

Optical and Junction Characteristics


The structural, optical, and junction characteristics of pyridine derivatives have been extensively studied, as seen in the work of Zedan, El-Taweel, and El-Menyawy (2020). Their research on similar pyridine derivatives revealed insights into their monoclinic polycrystalline nature, optical energy gaps, and diode ideality factors, indicating the compound's potential in optoelectronic applications (Zedan et al., 2020).

Antimicrobial Properties


A study by Sadeek, Zordok, El‐Attar, and Ibrahim (2015) highlighted the synthesis of metal complexes with pyridine derivatives, demonstrating their significant antibacterial activity. This suggests the compound's potential role in developing new antimicrobial agents (Sadeek et al., 2015).

Material Properties and Applications


The compound's derivatives have been analyzed for their material properties. For instance, Baluja and Talaviya (2016) investigated the physical properties like density, sound speed, and viscosity of dihydropyridine derivatives in different solvents, highlighting their potential in material science for understanding solute-solvent interactions (Baluja & Talaviya, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or application. Without more specific information, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without more specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research or applications involving this compound would depend on its properties and potential uses. Without more specific information, it’s difficult to provide a detailed analysis .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-(3,4-dichlorophenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3N2O/c20-15-5-1-12(2-6-15)11-24-18(8-4-14(10-23)19(24)25)13-3-7-16(21)17(22)9-13/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJJMQBCMZQRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.